molecular formula C13H14N2O3S2 B6539974 N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1060282-03-2

N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No. B6539974
CAS RN: 1060282-03-2
M. Wt: 310.4 g/mol
InChI Key: QFYJOTBYYZSXNE-UHFFFAOYSA-N
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Description

“N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . This compound is part of a larger family of sulfonamide compounds, which are known for their wide range of therapeutic properties .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives, including “N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide”, have been reported to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antimicrobial Activity

Thiophene derivatives show antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.

Anti-inflammatory and Analgesic Activity

Thiophene derivatives have been reported to have analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.

Antihypertensive Activity

Thiophene derivatives also exhibit antihypertensive activity . This means they could potentially be used in the treatment of high blood pressure.

Antitumor Activity

Thiophene derivatives have been found to have antitumor activity . This suggests that they could be used in the development of new cancer treatments.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules play a vital role in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics and display technology.

Synthesis of Novel Compounds

Thiophene derivatives are used as starting compounds to synthesize novel pyrimidine-2-thiol, pyrazole, pyran derivatives . This makes them valuable in the field of synthetic chemistry.

Future Directions

The future directions for research on “N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide” and related compounds could involve further exploration of their therapeutic properties. Given the wide range of biological activities associated with thiophene derivatives, these compounds could be investigated for potential applications in treating various diseases .

Mechanism of Action

Target of Action

The primary target of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.

Mode of Action

N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide interacts with its target, DHFR, by inhibiting its function . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis. As a result, cell growth is halted, particularly in rapidly dividing cells.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. The downstream effect is the disruption of DNA synthesis and cell division, particularly impacting rapidly dividing cells.

Result of Action

The molecular effect of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is the inhibition of DHFR, leading to the disruption of DNA synthesis . On a cellular level, this results in the prevention of cell division and growth, particularly in rapidly dividing cells. This can lead to cell death or the halting of tumor growth in the context of cancer cells.

properties

IUPAC Name

N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)15-12-2-4-13(5-3-12)20(17,18)14-8-11-6-7-19-9-11/h2-7,9,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJOTBYYZSXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide

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